tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate
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Overview
Description
tert-Butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by its complex structure, which includes a piperidine ring substituted with benzyl and dimethyl groups, and a tert-butyl carbamate moiety
Preparation Methods
The synthesis of tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple organic molecules
Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This step ensures the protection of the amine group on the piperidine ring.
Chemical Reactions Analysis
tert-Butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically affects the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the carbonyl group in the carbamate moiety, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
tert-Butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of specialty chemicals and advanced materials. .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. One known target is the voltage-gated sodium channels, where the compound selectively enhances slow inactivation. This regulation of sodium channels can influence various physiological processes and has potential therapeutic implications. Additionally, the compound may interact with other proteins and pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
tert-Butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-((1-benzyl-3,3-dimethylpiperidin-4-yl)amino)propyl)carbamate: This compound shares a similar piperidine ring structure but differs in the substituents attached to the ring.
tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate: This compound is closely related but may have different functional groups or substituents.
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound has a different core structure but shares the tert-butyl carbamate moiety.
Properties
CAS No. |
1315365-33-3 |
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Molecular Formula |
C19H30N2O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C19H30N2O2/c1-14-15(2)21(13-16-9-7-6-8-10-16)12-11-17(14)20-18(22)23-19(3,4)5/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22) |
InChI Key |
MIYNQZRSMKSJTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(CCC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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